molecular formula C8H9ClN2O2S B2402073 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 332186-46-6

3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2402073
CAS RN: 332186-46-6
M. Wt: 232.68
InChI Key: JEBMFUGAWHAZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The synthesis of novel carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with different heterocyclic rings at the 3-position was also reported .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide includes a sulfur atom adjacent to at least one ring nitrogen atom . Various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .


Chemical Reactions Analysis

The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .

properties

IUPAC Name

3-(chloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBMFUGAWHAZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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